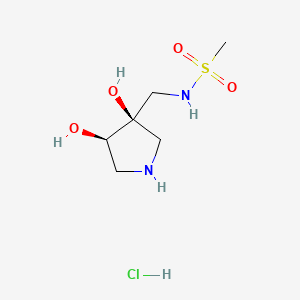
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring with hydroxyl groups and a methanesulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of hydroxyl groups and the methanesulfonamide group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert the methanesulfonamide group to a different functional group.
Substitution: The methanesulfonamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups and methanesulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride
- rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
Uniqueness
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C6H15ClN2O4S |
|---|---|
Peso molecular |
246.71 g/mol |
Nombre IUPAC |
N-[[(3R,4R)-3,4-dihydroxypyrrolidin-3-yl]methyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O4S.ClH/c1-13(11,12)8-4-6(10)3-7-2-5(6)9;/h5,7-10H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Clave InChI |
OUGRBOXUMWPDDG-KGZKBUQUSA-N |
SMILES isomérico |
CS(=O)(=O)NC[C@@]1(CNC[C@H]1O)O.Cl |
SMILES canónico |
CS(=O)(=O)NCC1(CNCC1O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



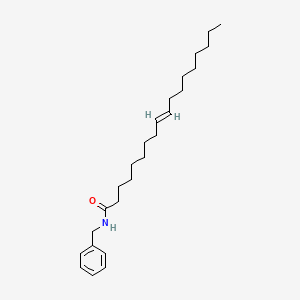
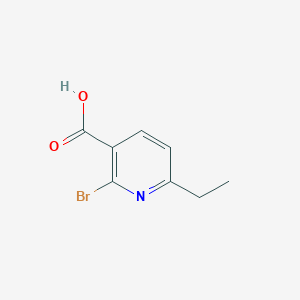
![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)
![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)



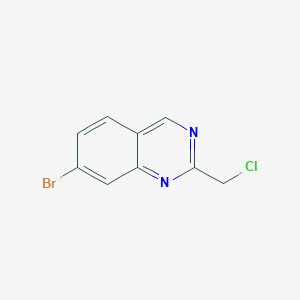
![Thiabicyclo[3.1.0]hexane-3,3-dione, cis](/img/structure/B12312265.png)
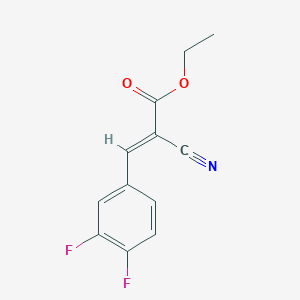
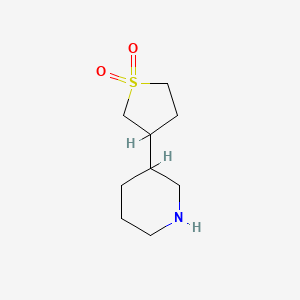
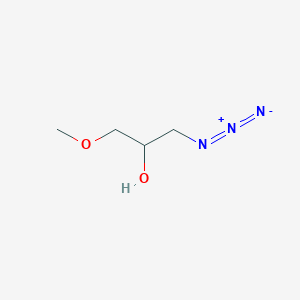
![4-[5-[1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-(1-hydroxypropan-2-yl)benzamide](/img/structure/B12312283.png)
